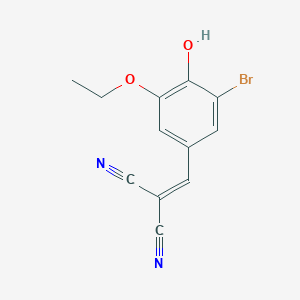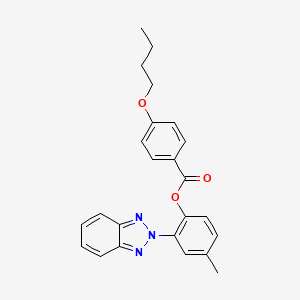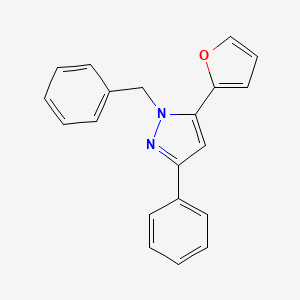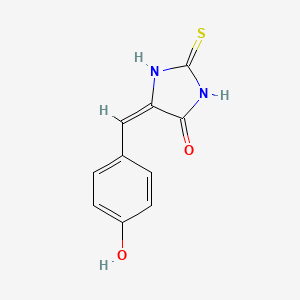
(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylidene malononitrile core substituted with bromine, ethoxy, and hydroxy groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and malononitrile in the presence of a base catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of solid base catalysts such as Ti-Al-Mg hydrotalcite has been shown to be effective in achieving high yields and selectivity . The process is designed to be green and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the nitrile groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions can produce aldehydes or ketones.
- Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
2-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a component in fluorescence-based assays
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The presence of the hydroxy and nitrile groups allows it to form hydrogen bonds and interact with active sites of proteins, influencing their activity and function .
Comparison with Similar Compounds
Benzylidene Malononitrile: A simpler analog without the bromine, ethoxy, and hydroxy substitutions.
3-Bromo-4-hydroxybenzylidene Malononitrile: Lacks the ethoxy group but retains the bromine and hydroxy groups.
5-Ethoxy-4-hydroxybenzylidene Malononitrile: Lacks the bromine substitution.
Uniqueness: 2-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ethoxy and hydroxy groups provide additional sites for chemical modifications and interactions with biological targets .
Properties
CAS No. |
5407-99-8 |
|---|---|
Molecular Formula |
C12H9BrN2O2 |
Molecular Weight |
293.12 g/mol |
IUPAC Name |
2-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H9BrN2O2/c1-2-17-11-5-8(3-9(6-14)7-15)4-10(13)12(11)16/h3-5,16H,2H2,1H3 |
InChI Key |
VWSTUCYEBIXUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C#N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886293.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)

![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10886315.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B10886326.png)
![(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
![(2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886335.png)
![2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886344.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10886349.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10886366.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886369.png)
